Cas no 2680871-76-3 (benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate)

Benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate is a specialized carbamate derivative featuring a piperidine core functionalized with both hydroxyethyl and trifluoroethyl carbamoyl groups. Its structural design offers unique reactivity and stability, making it valuable in medicinal chemistry and pharmaceutical research. The presence of the trifluoroethyl group enhances metabolic resistance, while the hydroxyethyl moiety provides a handle for further derivatization. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including protease inhibitors and receptor modulators. Its well-defined stereochemistry and purity ensure reproducibility in synthetic applications. Suitable for controlled reactions, it is commonly employed in peptide coupling and carbamate-forming processes under mild conditions.
benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate structure
2680871-76-3 structure
Product Name:benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate
CAS No:2680871-76-3
MF:C18H23F3N2O4
MW:388.381435632706
CID:5625459
PubChem ID:165929303
Update Time:2025-05-24

benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl 3-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate
    • 2680871-76-3
    • EN300-28302474
    • benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate
    • Inchi: 1S/C18H23F3N2O4/c19-18(20,21)13-23(9-10-24)16(25)15-7-4-8-22(11-15)17(26)27-12-14-5-2-1-3-6-14/h1-3,5-6,15,24H,4,7-13H2
    • InChI Key: FYPLDAKKVAUIFP-UHFFFAOYSA-N
    • SMILES: FC(CN(CCO)C(C1CN(C(=O)OCC2C=CC=CC=2)CCC1)=O)(F)F

Computed Properties

  • Exact Mass: 388.16099171g/mol
  • Monoisotopic Mass: 388.16099171g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 70.1Ų

benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate Pricemore >>

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Additional information on benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate

Benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate (CAS No. 2680871-76-3): A Comprehensive Overview

Benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate, identified by the CAS number 2680871-76-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and exploration. Its unique structural features, including the presence of a benzyl group, a hydroxyethyl moiety, and a trifluoroethyl substituent, contribute to its diverse chemical properties and potential applications in medicinal chemistry.

The< strong>benzyl group in the molecular structure of this compound plays a crucial role in its pharmacological profile. Benzyl groups are commonly found in various pharmaceuticals due to their ability to enhance solubility, stability, and bioavailability. In this context, the benzyl moiety in Benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate likely contributes to the compound's overall effectiveness as a potential therapeutic agent. Furthermore, the presence of a< strong>hydroxyethyl group introduces hydrophilicity to the molecule, which can influence its interaction with biological targets and improve its pharmacokinetic properties.

The< strong>trifluoroethyl substituent is another key feature of this compound that warrants detailed discussion. Trifluoroethyl groups are widely used in pharmaceuticals due to their ability to modulate metabolic stability and binding affinity. The fluorine atoms in the trifluoroethyl group can engage in specific interactions with biological targets, such as hydrogen bonding or hydrophobic interactions, thereby enhancing the compound's binding efficacy. This structural element is particularly relevant in the context of drug design, where fine-tuning molecular interactions is essential for achieving optimal pharmacological outcomes.

Benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate has been studied for its potential applications in various therapeutic areas. One of the most notable areas of research is its role as an intermediate in the synthesis of more complex pharmaceutical molecules. The compound's versatile structure allows for further functionalization, enabling chemists to develop novel drug candidates with tailored properties. For instance, the carbamoylpiperidine core is a common scaffold in many bioactive molecules, and modifications at this site can lead to significant changes in biological activity.

Recent studies have highlighted the importance of< strong>benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting kinases with specific inhibitors, researchers aim to disrupt abnormal signaling cascades and restore normal cellular function. The structural features of this compound make it a promising candidate for designing kinase inhibitors with high selectivity and potency.

The< strong>hydroxyethyl and< strong>trifluoroethyl groups in the molecule contribute to its ability to interact with kinase active sites effectively. These groups can form hydrogen bonds or other non-covalent interactions with key residues in the kinase pocket, thereby stabilizing the inhibitor-kinase complex. Additionally, the benzyl group can enhance solubility and metabolic stability, which are critical factors for drug efficacy and safety. These properties make< strong>Benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate an attractive scaffold for further optimization.

In addition to its role as an intermediate in drug synthesis,< strong>Benzyl 3-(2-hydroxyethyl)(2,2,2-trifluoroethyl)carbamoylpiperidine-1-carboxylate has also been explored for its potential antimicrobial properties. The unique combination of functional groups in this compound can disrupt bacterial cell membranes or interfere with essential metabolic pathways, leading to reduced microbial growth. This aspect is particularly relevant in an era where antibiotic resistance is becoming increasingly prevalent. By developing novel antimicrobial agents based on structures like< strong>Benzyl 3-(2-hydroxyethyl)(2,

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